molecular formula C8H7NO B7809783 吲哚并[1,2-b]异吲哚-7-醇 CAS No. 470477-71-5

吲哚并[1,2-b]异吲哚-7-醇

货号 B7809783
CAS 编号: 470477-71-5
分子量: 133.15 g/mol
InChI 键: JPHZXOMIVRMJNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indolizin-7-ol is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indolizin-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolizin-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 合成和化学性质:

    • 带有带电电子受体的吲哚并[1,2-b]异吲哚-1-醇已被合成,表现出有趣的化学性质和反应性。这些化合物包括一种新型的伪交叉共轭介晶共振甜菜碱(3H-吲哚并[1,2-b]异吲哚-4-鎓-1-醇酸盐),这是通过其他方式无法获得的 (Nechaev & Cherkaev, 2022).
  2. 抗氧化剂特性:

    • 由吲哚并[1,2-b]异吲哚醇合成的1-取代-7-氰基-2,3-二苯基吲哚并[1,2-b]异吲哚已证明具有充当抗氧化剂的能力,在体外抑制脂质过氧化 (Østby 等,2000).
  3. 生物有机化学:

    • 生物有机化学的研究导致了合成吲哚并[1,2-b]异吲哚-5(3H)-酮的新策略,探索了它们的稳定性和互变异构趋势。这项研究提供了获得新型的 6,5-氮杂双环支架的途径,为药物和农用化学品发现做出了贡献 (Frei 等,2015).
  4. 抗菌和抗结核活性:

    • 7-羟基-2,3-二氢-1H-吲哚并[1,2-b]异吲哚-5-酮已显示出对结核分枝杆菌的显着抑制作用,重点是构效关系 (Dannhardt 等,1987).
    • 已对取代的 7-甲氧基-吲哚并[1,2-b]异吲哚类似物进行抗结核活性评估,显示出有希望的药理特性 (Venugopala 等,2019).
  5. 抗癌活性:

    • 已合成乙基 7-乙酰-2-取代 3-(取代苯甲酰)吲哚并[1,2-b]异吲哚-1-羧酸酯,并评估了它们的体外抗癌活性,突出了吲哚并[1,2-b]异吲哚骨架在癌症研究中的生物学相关性 (Sandeep 等,2016).
  6. 光学性质:

    • 已合成吲哚并[1,2-b]异吲哚[3,4,5-ab]异吲哚,在蓝色区域显示出荧光,这表明在基于荧光的技术中具有潜在应用 (Shen 等,2007).
  7. 药理学重要性:

    • 对吲哚并[1,2-b]异吲哚衍生物的综述突出显示了它们的广泛药理学重要性,包括抗肿瘤、抗分枝杆菌和其他活性。该综述强调了吲哚并[1,2-b]异吲哚类药物在未来的潜力 (Dawood & Abbas, 2020).
  8. 细胞毒性剂:

    • 已评估一些吲哚并[1,2-b]异吲哚类似物对各种人类癌细胞系的细胞毒性活性,某些化合物显示出有希望的结果 (Sharma 等,2003).

属性

IUPAC Name

indolizin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHZXOMIVRMJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC(=CC2=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623316
Record name Indolizin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

470477-71-5
Record name Indolizin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (2.30 g) in tetrahydrofuran (50 ml) was added dropwise indolizin-7-one (2.80 g), which was prepared from 4,4-diethoxybutylamine and diethyl 1,3-acetonedicarboxylate according to the method described in Heterocycles, 43, 1391 (1996), with stirring under ice-cooling under a nitrogen atmosphere, and the resulting mixture was stirred at the same temperature for 1 hour. After stirring, to the reaction mixture was added sodium sulfate decahydrate, and the resulting mixture was furthermore stirred at room temperature for 1 hour. After removing insoluble materials by filtration, the filtrate was evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using a mixed solvent of dichloromethane and methanol (4:1) as the eluent to afford the title compound (1.70 g, yield: 59%) as a yellow oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
indolizin-7-one
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indolizin-7-ol
Reactant of Route 2
Reactant of Route 2
Indolizin-7-ol
Reactant of Route 3
Indolizin-7-ol
Reactant of Route 4
Indolizin-7-ol
Reactant of Route 5
Indolizin-7-ol
Reactant of Route 6
Indolizin-7-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。